molecular formula C10H9NO2 B1585224 7-Ethylisatin CAS No. 79183-65-6

7-Ethylisatin

Cat. No. B1585224
CAS RN: 79183-65-6
M. Wt: 175.18 g/mol
InChI Key: YMZGAPGIOFRUFU-UHFFFAOYSA-N
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Description

7-Ethylisatin is an organic compound with the chemical formula C10H9NO2 . It is a red crystalline powder with a special aromatic smell . It is used for research and development purposes and is not intended for medicinal or household use .


Synthesis Analysis

7-Ethylisatin can be synthesized from commercially available 2-ethylphenyl hydrazine and dihydrofuran with H2SO4 as a catalyst in N,N-dimethylacetamide (DMAc)-H2O (1:1) as a solvent . This method is reported to be improved, scalable, and yields 69% of the product .


Molecular Structure Analysis

The molecular formula of 7-Ethylisatin is C10H9NO2 . Its average mass is 175.184 Da and its mono-isotopic mass is 175.063324 Da .


Chemical Reactions Analysis

In the context of electrochemical behavior, isatin-thiosemicarbazone derivatives, including 7-Ethylisatin, demonstrate an irreversible oxidation process . The final oxidation products are proposed to be isatin and thiourea moieties . The cyclic voltammograms also demonstrate irreversible reduction processes .


Physical And Chemical Properties Analysis

7-Ethylisatin is a red crystalline powder . It has a molecular weight of 175.18 . More detailed physical and chemical properties were not found in the retrieved documents.

Scientific Research Applications

Antitumor Activity

7-Ethylisatin and its derivatives have been explored for their potential antitumor activities. For instance, studies have shown that certain derivatives of 7-Ethylisatin, like 7-ethyl-10-hydroxycamptothecin (SN-38), demonstrate potent antitumor effects. SN-38 is an active metabolite of irinotecan hydrochloride (CPT-11), used in treating various tumors, and has been formulated into nanodevices like NK012 for enhanced delivery and efficacy in treating cancers such as colorectal and lung cancer (Koizumi et al., 2006); (Chen et al., 2017).

Cellular Uptake and Transport

Studies involving human intestinal epithelial Caco-2 cells have revealed insights into the transport mechanisms of SN-38 across cellular membranes. Understanding these mechanisms is crucial for optimizing the therapeutic efficacy of SN-38 and related compounds (Itoh et al., 2005).

DNA Interaction and Cytotoxicity

Research has also delved into the cytotoxicity and DNA interaction of 7-Ethylisatin derivatives. For instance, derivatives formed by reacting 7-Ethylisatin with other compounds have shown cytotoxic effects, which are pivotal in understanding their potential as therapeutic agents (Arifuzzaman et al., 2009). Another study presented NMR and LC-MS evidence that a derivative of 7-Ethylisatin binds covalently to 2′-deoxyguanosine, highlighting its potential role in DNA interaction (Naumczuk et al., 2016).

Antipyretic Properties

7-Ethylisatin has been studied for its antipyretic (fever-reducing) properties. Experiments on rodents indicated that certain doses of 7-Ethylisatin could block the development of prostaglandin E2-induced fever (Telegdy et al., 2011).

Pharmacological Development

The pharmacological development of 7-Ethylisatin derivatives has been an area of significant interest. Research has focused on enhancing the bioavailability and therapeutic potential of these compounds through novel formulations and drug delivery systems, such as microspheres and nanocrystals (Hao et al., 2019).

Safety And Hazards

7-Ethylisatin is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

7-ethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZGAPGIOFRUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289533
Record name 7-Ethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethylisatin

CAS RN

79183-65-6
Record name 79183-65-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61828
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Ethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ethyl-2,3-dihydro-1H-indole-2,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
M Arifuzzaman, RK Kandahary… - ||| Bangladesh Journal of …, 2009 - bdpsjournal.org
… Isatin, 5-chloroisatin, 7-bromoisatin and 7-ethylisatin on treatment with furan in presence of diethylamine yield furan moiety inclusion products bis-diisatin [3,3] furan, bis-[5,5] …
Number of citations: 4 bdpsjournal.org
T Gyula, A Agnes, G Vivette - Neuroscience & Medicine, 2011 - scirp.org
… (5-methylisatin, 6-hydroxyisatin, 7-ethylisatin, N-acetylisatin) were tested on prostaglandin E2 (… In mice, 7-ethylisatin in a dose of 0.02 mg/kg ip both blocked fever initiation and also …
Number of citations: 0 www.scirp.org
J Mohan - 2003 - nopr.niscpr.res.in
… The unequi vocal synthesis of the latter 3 and 5 has been accomplished by reaction of 7-Ethylisatin-3-thiosemicarbazone 1 with I, 2-dibromoethane and 2. 3-dichloroquinoxaline. …
Number of citations: 3 nopr.niscpr.res.in
J Mohan - 2002 - nopr.niscpr.res.in
… 7-Ethylisatin-3-thiosemicarbazone 3. This compound was prepared by heating for Ihr., a mixture of 7-ethylisatin and thioserrucarbazide in water and glacial·acetic acid (instead of …
Number of citations: 2 nopr.niscpr.res.in
AE Medvedev, BL Goodwin, M Sandler… - Biochemical …, 1999 - Elsevier
… N-acetylisatin and 7-ethylisatin were much more effective inhibitors of ANP-stimulated GC from the heart, whereas 5-ethylisatin and 6-hydroxyisatin were more effective in the brain. The …
Number of citations: 43 www.sciencedirect.com
PW Sadler, DG O'Sullivan, DJ Bauer - Antiviral Chemotherapy, 1963 - karger.com
… Mean reciprocal survival time for mice (infected intracerebrally with 1000 LD50 of vaccinia virus) plotted against the logarithm (to base 2) of the dose of 7-ethylisatin--thiosemicarbazone. …
Number of citations: 6 karger.com
VA Snieckus, T Onouchi… - The Journal of Organic …, 1972 - ACS Publications
… 5-Cyano-7-ethylisatin.—A mixture of 5.1 g of 5-bromo-7ethylisatin (8) and 1.8g of curpous … A mixture of 4.0 g of 5-bromo-7-ethylisatin and 830 mg of sodium hydride in a solution of 55 …
Number of citations: 22 pubs.acs.org
RM Soll, C Guinosso, A Asselin - The Journal of Organic …, 1988 - ACS Publications
… 6-Methoxy-7-ethylisatin (8). To a suspension of 248 g (1.11 mol) of 7 and CH2C12 (3.5 L) at 0 C was added portionwise phosphorus pentachloride (254 g, 1.22 mol). After 30 min at 0 C, …
Number of citations: 34 pubs.acs.org
PW Sadler - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… 7-Ethylisatin 3-thiosernicarbazone was obtained as orangc plates, mp 257" (Found: C, 53.4; H, 5.0; S, 12.9. C,,H,,N,OS requires C, 53-2; H, 4.8; S, 12.8%). 5-ThiocarbavnoyZindoZe.-…
Number of citations: 16 pubs.rsc.org
MC Sekharayya, GV Narayana, S Nigam… - 2012 - nopr.niscpr.res.in
… the reaction of 2-ethylaniline with 2,2,2trichloroethane-1,1-diol gave the corresponding aldehyde which on further treatment with hydroxylamine hydrochloride obtained 7-ethylisatin. …
Number of citations: 1 nopr.niscpr.res.in

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